molecular formula C15H14N2O3 B11766421 Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine

Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine

Cat. No.: B11766421
M. Wt: 270.28 g/mol
InChI Key: WDYQXCVMKOXLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

benzene-1,4-diamine;benzene-1,3,5-tricarbaldehyde

InChI

InChI=1S/C9H6O3.C6H8N2/c10-4-7-1-8(5-11)3-9(2-7)6-12;7-5-1-2-6(8)4-3-5/h1-6H;1-4H,7-8H2

InChI Key

WDYQXCVMKOXLAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.C1=C(C=C(C=C1C=O)C=O)C=O

Related CAS

1242082-12-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine typically involves the condensation reaction between benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine involves its ability to form stable covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, forming imine or Schiff base linkages. These reactions are crucial for the formation of covalent organic frameworks and other advanced materials. The compound’s ability to form hydrogen bonds and π-π interactions also plays a significant role in its functionality .

Comparison with Similar Compounds

Benzene-1,3,5-tricarbaldehyde (BTA)

  • Chemical Formula : C₉H₆O₃; CAS : 3163-76-6 .
  • Properties : White crystalline solid, soluble in polar aprotic solvents (DMF, DMSO), melting point 156–161°C .
  • Applications: Key monomer in covalent organic frameworks (COFs) and dynamic covalent polymers due to its three aldehyde groups, enabling imine or hydrazone linkages .

Benzene-1,4-diamine (BDA)

  • Chemical Formula : C₆H₈N₂; CAS : 106-50-3 .
  • Properties : Colorless solid, primary amine groups facilitate nucleophilic reactions.
  • Applications : Used in polyimide synthesis and as a linker in COFs when combined with aldehydes like BTA .

Key Compound: TpPa-1 (BTA + BDA)

  • CAS : 1414350-37-0; Formula : C₁₅H₁₄N₂O₆ .
  • Properties : Microporous COF with BET surface area of 400–600 m²/g, pore volume 0.087 cm³/g, and 1.8 nm aperture .

Comparison with Similar Compounds

Aldehyde Monomers

Compound Formula CAS Key Features Applications References
Benzene-1,3,5-tricarbaldehyde (BTA) C₉H₆O₃ 3163-76-6 Trifunctional aldehyde; forms imine-linked COFs with high crystallinity COFs (e.g., TpPa-1, ABMI-COF)
2,4,6-Trihydroxy-BTA (MOP) C₉H₆O₆ 34374-88-4 Hydroxyl groups enhance hydrogen bonding; forms hierarchical microspheres HOM-1 synthesis
Terephthaldicarboxaldehyde (TP) C₈H₆O₂ 4431-20-1 Difunctional aldehyde; limited to 2D polymer networks Amide-based COF coatings
2,5-Bis(octyloxy)terephthalaldehyde C₁₈H₂₆O₄ - Alkoxy chains improve solubility; forms flexible imine polymers Dynamic covalent chemistry

Key Observations :

  • BTA’s trifunctionality enables 3D COF architectures, whereas difunctional aldehydes (e.g., TP) restrict dimensionality .
  • Hydroxyl-substituted BTA (MOP) enhances intermolecular interactions but reduces porosity compared to unmodified BTA .

Amine Monomers

Compound Formula CAS Key Features Applications References
Benzene-1,4-diamine (BDA) C₆H₈N₂ 106-50-3 Linear diamine; forms eclipsed COF layers with BTA TpPa-1, COF-Ph
1,4-Diaminonaphthalene C₁₀H₁₀N₂ 2243-61-0 Extended π-conjugation; enhances COF conductivity COF-Naph
Benzidine C₁₂H₁₂N₂ 92-87-5 Bifunctional aromatic diamine; carcinogenic, limited to rigid 2D polymers Historical use in polyimines

Key Observations :

  • BDA’s simplicity and symmetry favor high crystallinity in COFs, while 1,4-diaminonaphthalene introduces electronic properties but complicates synthesis .
  • Benzidine’s toxicity and structural rigidity limit its utility compared to BDA .

COF Performance Comparison

COF Building Blocks Surface Area (m²/g) Pore Size (nm) Stability Applications References
TpPa-1 BTA + BDA 400–600 1.8 Stable in air Gas adsorption, catalysis
COF-1 Phenyl diboronic acid + HHTP 711 1.5 Up to 500°C Hydrogen storage
ABMI-COF BTA + TAPB + iodomethane - - Room-temperature Functionalized COFs
COF-Naph BTA + 1,4-diaminonaphthalene - 2.1 Moderate Optoelectronics

Key Observations :

  • BTA-based COFs (e.g., TpPa-1) exhibit moderate surface areas compared to boronate ester-linked COF-1, which excels in thermal stability .
  • Functionalization (e.g., ABMI-COF with iodomethane) introduces new properties but often sacrifices porosity .

Biological Activity

Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine is a compound of significant interest due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Overview of the Compound

This compound is synthesized through the condensation reaction of benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine in a 1:1 molar ratio. The resulting compound features both aldehyde and amine functional groups, which contribute to its reactivity and potential biological applications.

The biological activity of this compound primarily arises from its ability to form stable covalent bonds with various biomolecules. The aldehyde groups can react with nucleophiles to form imine or Schiff base linkages. These reactions are crucial for the formation of covalent organic frameworks (COFs) and are also implicated in its interactions with biological targets.

Key Mechanisms:

  • Covalent Bond Formation: The compound can form stable complexes with proteins and nucleic acids.
  • Hydrogen Bonding: The presence of amine groups allows for hydrogen bonding interactions with biological macromolecules.
  • π-π Interactions: The aromatic nature of the compound facilitates π-π stacking interactions with DNA and other aromatic systems.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties:
    • Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, a study demonstrated that COFs synthesized from this compound showed significant photodynamic activity when exposed to specific light wavelengths .
  • Anti-inflammatory Effects:
    • Research has suggested that derivatives of this compound may possess anti-inflammatory properties, potentially making them useful in therapeutic applications for inflammatory diseases.
  • Drug Delivery Systems:
    • The ability to form stable complexes with drugs enhances its potential as a drug delivery vehicle. Its structural properties allow for the encapsulation of therapeutic agents .

Case Study 1: Anticancer Activity

A recent study investigated the effects of COFs derived from benzene-1,3,5-tricarbaldehyde on cancer cells. The results indicated a significant reduction in cell viability in HeLa cells when treated with these COFs under red light illumination. The generation of reactive oxygen species (ROS) was measured using 1,3-diphenylisobenzofuran (DPBF), confirming efficient photodynamic activity .

Case Study 2: Drug Delivery Applications

Another study explored the use of this compound in drug delivery systems. The compound was tested for its ability to encapsulate anti-cancer drugs and release them in a controlled manner. Results showed that the drug-loaded COFs could effectively target cancer cells while minimizing side effects on healthy tissues .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Property/CompoundThis compoundBenzene-1,3,5-tricarboxaldehydeBenzene-1,4-diamine
Functional GroupsAldehyde & AmineTricarboxaldehydeDiamine
Covalent Bonding AbilityHighModerateLow
Anticancer ActivitySignificantLimitedNone
Drug Delivery PotentialHighLowModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.